TMC647055 Choline Salt: An In-depth Technical Guide to a Potent HCV NS5B Inhibitor
TMC647055 Choline Salt: An In-depth Technical Guide to a Potent HCV NS5B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a cornerstone target for direct-acting antiviral therapies. This technical guide provides a comprehensive overview of TMC647055 choline salt, a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. We will delve into its mechanism of action, in vitro efficacy against various HCV genotypes, resistance profile, and available pharmacokinetic data. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Introduction
The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the NS5B polymerase being a prime target due to its essential role in viral replication and the lack of a homologous enzyme in mammalian cells.[1][2] TMC647055 is a macrocyclic indole derivative that has demonstrated significant promise as a non-nucleoside inhibitor of NS5B polymerase.[3] Its choline salt formulation enhances its pharmaceutical properties. This document aims to provide a detailed technical resource on TMC647055 for the scientific community.
Mechanism of Action
TMC647055 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, TMC647055 binds to an allosteric site on the enzyme. Specifically, it targets the "thumb pocket I" (also known as NNI-1), a binding site located in the thumb domain of the polymerase.[4] This binding event induces a conformational change that locks the enzyme in an inactive state, thereby preventing the initiation of RNA synthesis.[4]
In Vitro Activity
TMC647055 exhibits potent inhibitory activity against both the isolated NS5B polymerase and viral replication in cell-based replicon assays.
Enzymatic Inhibition
In a primer-dependent RNA polymerase assay, TMC647055 inhibits the activity of HCV NS5B polymerase with high potency.
| Target | IC50 (nM) |
| HCV NS5B Polymerase (Genotype 1b) | 34 |
| Data sourced from Devogelaere et al., 2012.[1] |
Cell-Based Antiviral Activity
TMC647055 effectively inhibits HCV RNA replication in various replicon cell lines, demonstrating activity across multiple genotypes.
| HCV Replicon | Assay Readout | EC50 (nM) |
| Genotype 1b (Huh7-Luc) | Luciferase | 77 |
| Genotype 1b (Huh7-Luc) | qRT-PCR | 139 |
| Genotype 1b (Huh7-SG-Con1b) | RT-PCR | 74 |
| Genotype 1a (Huh7-SG-1a) | RT-PCR | 166 |
| Data sourced from Devogelaere et al., 2012.[1] |
Resistance Profile
As with other NNIs, resistance to TMC647055 can emerge through specific amino acid substitutions in the NS5B polymerase.
Key Resistance-Associated Substitutions
The primary mutations associated with reduced susceptibility to TMC647055 are located in the NNI-1 binding site.
| Mutation | Fold Change in EC50 |
| L392I | 9 |
| V494A | 3 |
| P495L | 371 |
| Data represents median fold changes in EC50 compared to wild-type in a replicon assay. Sourced from Devogelaere et al., 2012.[1][5] |
Importantly, TMC647055 retains its activity against replicons carrying mutations that confer resistance to other classes of NS5B inhibitors (NNI-2, NNI-3, NNI-4, and nucleoside inhibitors), as well as inhibitors of NS3/4A protease and NS5A.[1]
Pharmacokinetics
Preclinical studies have indicated that TMC647055 possesses a promising pharmacokinetic profile.
| Species | Key Findings |
| Rats | Encouraging preclinical pharmacokinetic profiles with high liver distribution. |
| Dogs | Promising pharmacokinetic properties. |
| Humans | Phase 1b trials showed TMC647055 to be safe and well-tolerated.[3][6] |
| Detailed quantitative pharmacokinetic parameters for TMC647055 are not extensively available in the public domain. |
Clinical Studies
TMC647055 has been evaluated in clinical trials, primarily in combination with other DAAs. A Phase 1b trial in patients with HCV genotype 1 infection demonstrated that TMC647055 was safe, well-tolerated, and exhibited potent antiviral activity, which was further enhanced when combined with the NS3/4A protease inhibitor simeprevir.[3][6]
Experimental Protocols
HCV NS5B RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro synthesis of RNA by recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., genotype 1b)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)
-
Test compound (TMC647055)
-
Scintillation fluid
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of TMC647055 in DMSO.
-
In a microplate, combine the assay buffer, RNA template, RNA primer, and the test compound dilutions.
-
Add the recombinant NS5B polymerase to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a solution such as EDTA.
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized, radiolabeled RNA.
-
Wash the filter plate to remove unincorporated labeled rNTPs.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
HCV Replicon Assay (Luciferase Reporter)
This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells harboring an HCV replicon with a reporter gene.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene (e.g., genotype 1b)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compound (TMC647055)
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay reagent (e.g., MTT or resazurin)
Methodology:
-
Seed the replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of TMC647055 in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound dilutions.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
At the end of the incubation, perform a cell viability assay on a parallel plate to assess cytotoxicity.
-
For the antiviral activity plate, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of replication for each compound concentration relative to a DMSO control and determine the EC50 value.
References
- 1. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
